molecular formula C15H16N2O3S B4887790 N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide

N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide

Cat. No. B4887790
M. Wt: 304.4 g/mol
InChI Key: RJNQZDLHTAIPRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • The compound N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide appears to be related to various sulfonamide-based structures. For instance, a study described the crystal structures of related N-(arylsulfonyl)benzamides, providing insights into the conformation of these molecules and their synthesis methods (Suchetan et al., 2016). Moreover, another study focused on the synthesis of a related compound, ADDF, from 2-amino-5-methylbenzamide, highlighting a multi-step synthesis process including diazotization and catalytic hydrogenation (Rosowsky et al., 1992).

Molecular Structure Analysis

  • The structure of these compounds, including the one , often involves the orientation of aromatic rings and the presence of specific functional groups, as seen in the crystal structure analysis of similar compounds (Suchetan et al., 2016).

Chemical Reactions and Properties

  • Chemical reactions involving these molecules often involve interactions such as hydrogen bonding, as suggested in various related studies. The compounds' synthesis and interactions can involve steps like acylation, bromination, and hydrogenation (Rosowsky et al., 1992).

Physical Properties Analysis

  • The physical properties of such molecules, including solubility, melting points, and crystal structure, can be deduced from studies like the one by Suchetan et al., which detail the crystal structures of similar compounds (Suchetan et al., 2016).

Chemical Properties Analysis

  • Chemical properties, including reactivity and stability, are often related to the molecular structure. The presence of sulfonyl and benzamide groups in these compounds suggests specific chemical behaviors, such as susceptibility to certain types of reactions, which can be inferred from synthesis methods and structural analyses (Rosowsky et al., 1992).

properties

IUPAC Name

4-methyl-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(9-5-12)21(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNQZDLHTAIPRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-(aminosulfonyl)benzyl]-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.